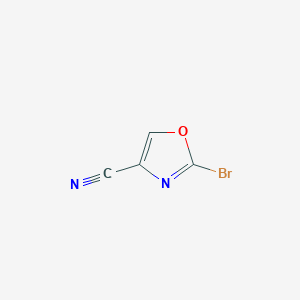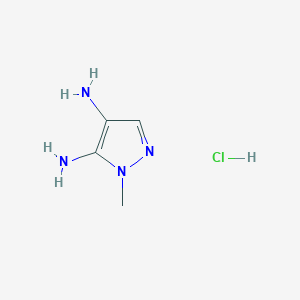![molecular formula C30H32S2 B1489945 2-Décyl-7-phényl[1]benzothieno[3,2-b][1]benzothiophène CAS No. 1398395-83-9](/img/structure/B1489945.png)
2-Décyl-7-phényl[1]benzothieno[3,2-b][1]benzothiophène
Vue d'ensemble
Description
2-Decyl-7-phenyl[1]benzothieno[3,2-b][1]benzothiophene is a useful research compound. Its molecular formula is C30H32S2 and its molecular weight is 456.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Decyl-7-phenyl[1]benzothieno[3,2-b][1]benzothiophene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Decyl-7-phenyl[1]benzothieno[3,2-b][1]benzothiophene including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Transistors à effet de champ organiques (OFET)
Le 2-Décyl-7-phényl1benzothieno3,2-bbenzothiophène est utilisé dans la fabrication des OFET en raison de sa mobilité de charge élevée. Les OFET sont un type de transistor à effet de champ qui utilise un semi-conducteur organique dans son canal. Ces dispositifs ont fait l'objet de nombreuses recherches pour leur utilisation potentielle dans l'électronique flexible, les écrans et les capteurs .
Cellules photovoltaïques
Ce composé est également utilisé dans le développement de cellules photovoltaïques. Sa mobilité de charge élevée et sa stabilité en font un matériau approprié pour la conversion de la lumière en électricité, ce qui est une fonction essentielle dans les cellules solaires .
Diodes électroluminescentes organiques (OLED)
Dans la technologie OLED, le 2-Décyl-7-phényl1benzothieno3,2-bbenzothiophène sert de matériau semi-conducteur organique. Les OLED sont utilisés pour créer des écrans numériques dans des appareils tels que les écrans de télévision, les moniteurs d'ordinateur et les systèmes portables comme les téléphones mobiles et les consoles de jeux portables .
Écrans à cristaux liquides
La propriété cristalline liquide de ce matériau lui permet de présenter une phase cristalline liquide hautement ordonnée, ce qui est bénéfique pour créer des films minces cristallins uniformes. Ces films sont essentiels pour les écrans à cristaux liquides (LCD) de haute qualité utilisés dans divers appareils électroniques .
Cellules solaires sensibilisées à la lumière (DSSC)
Récemment, ce composé a été étudié comme alternative au fullerène dans les DSSC. Les DSSC sont un type de cellule solaire basée sur un semi-conducteur formé entre une anode photosensibilisée et un électrolyte, un système photoélectrochimique .
Photovoltaïque organique (OPV)
Dans les OPV, le 2-Décyl-7-phényl1benzothieno3,2-bbenzothiophène agit comme un accepteur non fullerénique. Les OPV sont des dispositifs qui convertissent l'énergie lumineuse en énergie électrique par l'effet photovoltaïque dans les matériaux organiques .
Mécanisme D'action
Target of Action
The primary target of 2-Decyl-7-phenyl1benzothieno3,2-bbenzothiophene is organic semiconductors . This compound is used in organic electronics due to its outstanding properties in terms of molecular packing .
Mode of Action
2-Decyl-7-phenyl1benzothieno3,2-bbenzothiophene interacts with its targets by forming a double layer crystal structure at room temperature . This is due to the asymmetric shape of the molecule .
Biochemical Pathways
The specific biochemical pathways affected by 2-Decyl-7-phenyl1benzothieno3,2-bIt is known that this compound plays a significant role in the field of organic electronics .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Decyl-7-phenyl1benzothieno3,2-bIts solubility has been reported in toluene, anisole, and chlorobenzene .
Result of Action
The result of the action of 2-Decyl-7-phenyl1benzothieno3,2-bbenzothiophene is the formation of a double layer crystal structure at room temperature . This structure is beneficial for its use in organic electronics .
Action Environment
The action of 2-Decyl-7-phenyl1benzothieno3,2-bbenzothiophene is influenced by environmental factors such as temperature . For instance, the formation of its double layer crystal structure occurs at room temperature .
Propriétés
IUPAC Name |
7-decyl-2-phenyl-[1]benzothiolo[3,2-b][1]benzothiole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32S2/c1-2-3-4-5-6-7-8-10-13-22-16-18-25-27(20-22)31-30-26-19-17-24(21-28(26)32-29(25)30)23-14-11-9-12-15-23/h9,11-12,14-21H,2-8,10,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIQBVBKYAZMQPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC1=CC2=C(C=C1)C3=C(S2)C4=C(S3)C=C(C=C4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2-decyl-7-phenyl[1]benzothieno[3,2-b][1]benzothiophene (Ph-BTBT-10) a promising material for organic electronics?
A1: Ph-BTBT-10 exhibits several characteristics ideal for organic thin-film transistors (OTFTs). Its ability to form highly ordered thin films, particularly in the smectic E liquid crystalline phase, results in excellent charge carrier mobility [, ]. This liquid crystalline phase acts as a precursor for well-aligned crystalline films during processing, contributing to high performance in OTFTs [, ].
Q2: What challenges are associated with the thin-film growth of Ph-BTBT-10?
A3: The growth of Ph-BTBT-10 thin films via physical vapor deposition can lead to an interesting phenomenon. While the initial layers might exhibit the thermodynamically stable bilayer structure, further deposition can lead to the formation of a metastable single-layer polymorph []. This transition, attributed to cross-nucleation between the two polymorphs, highlights the complexities of thin-film growth and its impact on material properties.
Q3: How does the choice of gate insulator influence the performance of Ph-BTBT-10 based OTFTs?
A4: Research suggests that incorporating a low-k dielectric like polystyrene in a hybrid gate dielectric structure with SiO2 can significantly enhance the performance of Ph-BTBT-10 OTFTs []. This combination leads to lower operating voltages and improved subthreshold swing characteristics, essential for low-power device applications [].
Q4: What strategies have been explored to further enhance the performance of Ph-BTBT-10 based OTFTs?
A5: Several approaches have been investigated to optimize Ph-BTBT-10 OTFTs. Utilizing a double-layered gate insulator consisting of a high-k metal oxide and a layer of alicyclic polyimide has been shown to improve device performance []. Additionally, employing a surface treatment for polyimide gate insulators using metal-oxide assisted self-assembled monolayers (SAMs) has demonstrated increased mobility and reduced threshold voltage in Ph-BTBT-10 TFTs []. These modifications aim to reduce trap densities and improve the interface between the semiconductor and gate insulator.
Q5: Are there any studies on the stability of Ph-BTBT-10 based devices under electrical stress?
A6: Yes, research indicates that Ph-BTBT-10 OTFTs demonstrate remarkable bias-stress stability, particularly under positive gate bias []. This stability is crucial for ensuring long-term device performance and reliability.
Q6: Can you tell us about the use of different electrode materials in Ph-BTBT-10 OTFTs?
A7: While gold is often the preferred electrode material for OTFTs, research shows that silver electrodes can achieve comparable performance in Ph-BTBT-10 devices []. Notably, silver electrodes have demonstrated lower contact resistance compared to gold, suggesting their potential for cost-effective, high-performance OTFT fabrication [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine](/img/structure/B1489873.png)



![3-(pyrrolidin-3-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1489879.png)





